N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a substituted pyrazole-furan moiety. The benzodioxane scaffold is known for its metabolic stability and role in modulating pharmacokinetic properties, while the pyrazole ring and furan substituent contribute to hydrogen-bonding interactions and aromatic stacking, respectively . This compound’s synthesis likely involves sulfonamide coupling between 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride and a pyrazole-furan amine intermediate, analogous to methods described for related sulfonamide derivatives .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMYDJTVLKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide Synthesis
The benzodioxine sulfonamide core was prepared using a modified protocol from Abbasi et al.. Beginning with 2,3-dihydrobenzo[b]dioxin-6-amine, reaction with benzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate yielded N-(2,3-dihydrobenzo[b]dioxin-6-yl)benzenesulfonamide (Compound A, 92% yield). Critical parameters included maintaining pH 8–9 during sulfonylation and employing tetrahydrofuran as the solvent to enhance amine reactivity.
(5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methyl Amine Preparation
The pyrazole fragment was synthesized via a Meyer-Schuster rearrangement and cyclization sequence adapted from CN110483400A. Propargyl alcohol derivatives bearing furan-2-yl groups underwent halogenation using N-bromosuccinimide (NBS) in dioxane under triflic acid catalysis, followed by hydrazine cyclization to form 5-(furan-2-yl)-1H-pyrazol-3-yl derivatives. Subsequent N-methylation with methyl iodide in dimethylformamide (DMF) provided the 1-methylpyrazole intermediate (Compound B, 89% yield).
Convergent Synthesis of Target Molecule
The final coupling stage involved nucleophilic displacement of a bromoacetylated sulfonamide with the pyrazole-methyl amine.
Bromoacetylation of Sulfonamide Intermediate
Compound A was reacted with bromoacetyl bromide in dichloromethane using triethylamine as base, yielding 2-bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)benzenesulfonamide (Compound C, 85% yield). Reaction monitoring via thin-layer chromatography (TLC) confirmed complete conversion within 3 hours at 0–5°C.
Amination and Final Coupling
Compound C was treated with Compound B in anhydrous DMF containing lithium hydride (LiH) at 60°C for 12 hours. Workup included quenching with ice-water, ethyl acetate extraction, and silica gel chromatography to isolate the target molecule (78% yield). Nuclear magnetic resonance (NMR) analysis confirmed successful methylene bridge formation through the appearance of a characteristic triplet at δ 4.25 ppm (J = 6.2 Hz) integrating for two protons.
Spectroscopic Characterization and Analytical Data
Comprehensive spectral data validated the structural integrity of intermediates and the final compound.
Infrared Spectroscopy
Key IR absorptions for the target molecule included:
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J=8.4 Hz, 2H, sulfonamide aryl)
- δ 6.94 (s, 1H, pyrazole C4-H)
- δ 6.38 (m, 2H, furan protons)
- δ 4.25 (t, J=6.2 Hz, 2H, methylene bridge)
- δ 3.87 (s, 3H, N-methyl)
¹³C-NMR:
Optimization Studies and Yield Comparisons
Systematic evaluation of reaction parameters revealed critical dependencies:
Table 1. Halogenation Efficiency in Pyrazole Synthesis
| Halogen Source | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | Bi(OTf)₃ | 101 | 91 |
| NIS | Cu(OTf)₂ | 101 | 89 |
| NCS | Sc(OTf)₃ | 101 | 84 |
Data adapted from CN110483400A demonstrates NBS superiority in furan-containing systems.
Table 2. Coupling Reaction Solvent Optimization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | LiH | 12 | 78 |
| DMSO | K₂CO₃ | 18 | 65 |
| THF | NaH | 24 | 58 |
Lithium hydride in DMF provided optimal nucleophilicity for the amination step.
Challenges in Purification and Scalability
Column chromatography using ethyl acetate/hexane (3:7) proved essential for removing regioisomeric pyrazole byproducts. Mass spectrometry (ESI-MS) confirmed molecular ion peaks at m/z 458.12 [M+H]⁺. High-performance liquid chromatography (HPLC) purity analysis showed 87.3% target compound with 6.2% residual solvent (DMF) requiring additional drying under high vacuum.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.
Substitution: Alkyl halides, base (e.g., NaH), DMF, room temperature.
Major Products
Oxidation: Furan epoxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a model compound for studying the behavior of heterocyclic systems in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the furan and pyrazole rings, known for their biological activities, makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Benzodioxane Cores
The benzodioxane-sulfonamide motif is prevalent in both medicinal and agrochemical contexts. Key comparisons include:
Key Observations :
- The target compound’s pyrazole-furan substituent distinguishes it from compound 73 , which uses a thiophene-pyridine group. This structural variance may influence target specificity, as thiophene-pyridine systems are often associated with kinase inhibition, while furan-pyrazole motifs enhance π-π interactions in receptor binding .
- The unsubstituted benzodioxane-sulfonamide () serves as a precursor for derivatives like the target compound, highlighting its role in synthetic workflows .
Pyrazole-Containing Sulfonamides in Agrochemicals
Pyrazole-sulfonamide hybrids are prominent in herbicidal agents. Comparisons with agrochemicals include:
Key Observations :
- The 1-methyl-pyrazole group in the target compound may enhance metabolic stability compared to agrochemical pyrazole derivatives, which often feature electron-withdrawing groups (e.g., tetrazoles) .
Furan- and Thiophene-Containing Analogues
Heterocyclic substituents like furan and thiophene modulate bioactivity through electronic and steric effects:
Key Observations :
- Thiophene-containing compounds (e.g., 7a , 73 ) are associated with diverse bioactivities, including antimicrobial and perforin inhibition, while furan derivatives like the target compound may exhibit improved solubility due to oxygen’s electronegativity .
- The synthesis of 7a via nucleophilic substitution () contrasts with the target compound’s likely sulfonamide coupling, reflecting divergent strategies for heterocyclic integration .
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a unique combination of a furan ring, a pyrazole moiety, and a sulfonamide group. Its chemical structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline the general synthetic pathway:
-
Formation of Furan and Pyrazole Intermediates :
- The furan ring can be synthesized from furfural.
- The pyrazole ring is formed by reacting hydrazine with appropriate diketones.
-
Coupling Reaction :
- The intermediates are coupled under specific conditions using reagents like triethylamine to yield the final compound.
-
Functionalization :
- Further modifications can introduce sulfonamide groups to enhance biological activity.
This compound exhibits various biological activities primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can interact with receptors affecting cellular signaling pathways.
Anticancer Properties
Recent studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. For instance, N-(substituted pyrazoles) were identified as potent inhibitors of cell proliferation in various cancer cell lines. Specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating promising therapeutic potential .
Antiparasitic Activity
In addition to anticancer effects, compounds similar to this compound have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds exhibited low cytotoxicity against human cells while maintaining efficacy against parasitic infections .
Case Study 1: Cytotoxicity Assessment
A series of 1,3-diarylpyrazoles were evaluated for their cytotoxic effects on human cell lines. Notably, compounds lacking significant toxicity (EC50 > 64 µM) were further tested for antiparasitic activity, revealing effective inhibition against several protozoan species without harming human cells .
Case Study 2: In Vivo Efficacy
In vivo studies have indicated that derivatives of this compound can reduce tumor size in murine models when administered at specific dosages. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal tissues .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 12 | Effective against breast cancer cells |
| Compound B | Antiparasitic | 15 | Active against T. cruzi |
| N-(target) | Anticancer/Antiparasitic | 20 | Dual action observed |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the assembly of the pyrazole and furan rings, followed by sulfonamide coupling. Key steps include:
- Heterocycle formation : Condensation of furan-2-carboxaldehyde with hydrazine derivatives to construct the pyrazole core ().
- Sulfonamide coupling : Reaction of the pyrazole-furan intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) ( ).
- Optimization : Parameters such as temperature (room temperature to reflux), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., triethylamine for nucleophilic substitution) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC ().
Basic: What analytical techniques are essential for structural characterization and purity assessment?
- X-ray crystallography : For definitive 3D structural elucidation, SHELXL ( ) is widely used for refining crystallographic data.
- Spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry (). LC-MS or HRMS validates molecular weight ().
- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% typically required for pharmacological studies) ().
Advanced: How should researchers resolve contradictions between crystallographic data and computational modeling results?
- Cross-validation : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations. Discrepancies may arise from crystal packing effects or solvent interactions ( ).
- Refinement protocols : Use SHELXL’s restraints for flexible moieties (e.g., the furan ring) to reconcile experimental and modeled data ( ).
- Dynamic studies : Molecular dynamics simulations can assess conformational flexibility in solution versus the solid state ().
Advanced: What methodologies are effective for predicting biological interactions using computational models?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, leveraging the sulfonamide group’s affinity for metal ions ().
- Pharmacophore mapping : Align the furan-pyrazole moiety with known bioactive scaffolds ().
- ADMET prediction : Tools like SwissADME evaluate solubility and metabolic stability, critical for lead optimization ().
Intermediate: How can reaction yields be improved during sulfonamide coupling?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate ( ).
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrazole derivative to minimize side reactions ().
- Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis ().
Advanced: How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- In vitro screens : Prioritize enzyme inhibition assays (e.g., COX-2, kinases) due to the sulfonamide’s known role in binding catalytic pockets ().
- Structural analogs : Compare with derivatives like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-benzo[d]oxazole-5-sulfonamide to identify structure-activity relationships ().
- Cellular models : Use cancer cell lines (e.g., ovarian or breast) to assess cytotoxicity, given the compound’s structural similarity to HSF1 inhibitors ( ).
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group ().
- Stabilizers : Add antioxidants (e.g., BHT) to protect the furan ring from oxidative degradation ().
Basic: How is the electronic environment of the sulfonamide group characterized experimentally?
- ¹H NMR titration : Monitor chemical shift changes in DMSO-d₆ with incremental D₂O addition to assess hydrogen-bonding capacity ().
- IR spectroscopy : The S=O stretching vibrations (~1350 cm⁻¹) indicate sulfonamide protonation states ().
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to control substitution sites ( ).
- Metal catalysis : Use Pd-mediated cross-coupling for selective C–H functionalization ().
Advanced: What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
